N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
“N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a synthetic small-molecule compound featuring a benzothiophene core fused with a tetrahydro ring system. The 3,5-difluorophenylmethyl substituent attached to the carboxamide group introduces steric and electronic effects that influence its physicochemical and intermolecular interaction properties. Structural characterization of this compound likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids, ensuring precise determination of bond lengths, angles, and torsion angles . Hydrogen bonding patterns, critical for understanding its solid-state behavior, can be analyzed using graph set theory, as described in methodologies for molecular recognition and crystal engineering .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-12-5-10(6-13(18)8-12)9-19-16(20)15-7-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUISDZADWGYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the benzothiophene core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Formation
Mechanism : The carboxylic acid group of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid reacts with 3,5-difluorobenzylamine in the presence of coupling agents to form the amide bond.
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA | DMF, room temperature | Not specified | |
| Alternative Method | EDC, DMSO | DMF, 0°C to room temperature | Not specified |
Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions, breaking the amide bond to regenerate the carboxylic acid and amine components.
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl | Elevated temperature | Not specified | |
| Basic Hydrolysis | NaOH | Elevated temperature | Not specified |
Esterification
The compound can undergo esterification with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form ester derivatives.
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ | Reflux conditions | Not specified |
Reaction Mechanisms
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Amide Formation : The coupling agent (HATU) activates the carboxylic acid, forming an intermediate that reacts with the amine to yield the amide .
-
Hydrolysis : The amide bond is cleaved via nucleophilic attack by water, releasing the carboxylic acid and amine.
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Esterification : The carboxamide reacts with alcohol under acidic conditions to form an ester.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for drug development:
- Anti-inflammatory Activity : Research indicates that compounds with similar structural features have shown anti-inflammatory properties. The presence of the difluorophenyl group may enhance its interaction with biological targets involved in inflammatory pathways .
- Anticancer Potential : Compounds containing benzothiophene derivatives have been studied for their anticancer activities. The unique structure of N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may confer similar properties by inhibiting tumor growth through various mechanisms .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for efficiency and yield:
| Step | Description |
|---|---|
| Step 1 | Formation of the benzothiophene core through cyclization reactions involving thiophene derivatives and appropriate carbon sources. |
| Step 2 | Introduction of the difluorophenyl group via electrophilic aromatic substitution or coupling reactions. |
| Step 3 | Amide formation to attach the carboxamide group to the tetrahydrobenzothiophene framework. |
These steps can be modified based on the availability of starting materials and desired purity levels.
Neurological Disorders
There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. Studies indicate potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses .
Antiviral Activity
The compound's structural attributes may also position it as a candidate for antiviral therapies. Similar compounds have been investigated for their ability to inhibit viral replication and could be explored further in this context .
Case Study 1: Anti-inflammatory Effects
A study published in PubMed explored the anti-inflammatory effects of benzothiophene derivatives in animal models. The results indicated significant reductions in inflammatory markers following treatment with compounds structurally related to this compound .
Case Study 2: Anticancer Activity
In vitro studies have shown that benzothiophene derivatives can induce apoptosis in cancer cell lines. The specific mechanisms involved include the inhibition of cell proliferation and induction of cell cycle arrest .
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations:
Core Heterocycles :
- The target compound’s benzothiophene-tetrahydro core provides a planar aromatic system with partial saturation, contrasting with the pyrrolo-pyridazine (Example 5) and diazaspiro (Reference Example 107) systems, which introduce fused nitrogen-containing rings or spirocyclic architectures. These differences impact electronic delocalization and conformational flexibility .
Substituent Effects: Fluorination patterns vary: The target compound uses 3,5-difluorophenylmethyl, while Example 5 employs 2,3-difluorophenylmethyl. Reference Example 107 includes a hydroxyl group on the phenyl ring, enhancing hydrogen-bond donor capacity compared to the non-hydroxylated target compound .
Functional Group Diversity :
- Example 5 incorporates a trifluoromethyl furan moiety, introducing strong electron-withdrawing effects and metabolic stability, whereas the target compound lacks such substituents .
Hydrogen Bonding and Crystal Packing
Graph set analysis (as per Etter’s rules) reveals distinct hydrogen-bonding motifs:
- The target compound’s carboxamide group can act as both donor (N–H) and acceptor (C=O), forming cyclic dimers (R₂²(8) motifs) common in carboxamides .
- In contrast, Reference Example 107’s hydroxyl and carboxamide groups may create extended chains (C(6) or C(8) motifs), enhancing crystal lattice stability .
Computational and Experimental Tools
- Structural Refinement : SHELX and SHELXL remain industry standards for small-molecule refinement, ensuring high accuracy in bond parameter determination for all compared compounds .
- Visualization : ORTEP-3 and WinGX enable comparative analysis of thermal motion and disorder in fluorinated aryl systems .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and research.
- Molecular Formula : C19H20F2N4O4
- Molecular Weight : 406.383 g/mol
- SMILES Notation : CC@HC(=O)Nc2nn(C)c3C(=O)CCCc23
These properties indicate a complex structure that may interact with biological systems in multifaceted ways.
The biological activity of this compound largely stems from its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist or modulator for various neurochemical pathways.
1. Neuropharmacological Effects
Studies have shown that compounds similar to this compound exhibit neuroleptic properties, which can be beneficial in treating psychotic disorders such as schizophrenia. For instance:
- Antipsychotic Activity : Compounds in this class have been compared to established antipsychotic medications like clozapine, demonstrating comparable efficacy in preclinical models .
2. Antinociceptive and Analgesic Properties
The compound has also been evaluated for its analgesic effects:
- Analgesic Activity : In animal models, it has shown significant pain-relieving effects, suggesting a potential role in pain management therapies .
Case Study 1: Antipsychotic Efficacy
A study conducted on rodent models demonstrated that this compound significantly reduced hyperlocomotion induced by amphetamine, indicating its potential as an antipsychotic agent.
Case Study 2: Analgesic Properties
In another study focusing on inflammatory pain models in rats, administration of the compound resulted in a notable reduction in pain scores compared to control groups. The mechanism was hypothesized to involve modulation of the opioid pathways .
Comparative Biological Activity Table
Q & A
Q. What are the key structural motifs of this compound, and how do they influence reactivity?
The compound features a tetrahydrobenzothiophene core fused with a carboxamide group and a 3,5-difluorophenylmethyl substituent. The electron-withdrawing fluorine atoms on the phenyl ring enhance electrophilic substitution resistance, while the amide linkage facilitates hydrogen bonding and intermolecular interactions. The tetrahydrobenzothiophene scaffold contributes to conformational rigidity, critical for binding studies. Structural analogs (e.g., 2-amino-N-(2-fluorophenyl) derivatives) have been analyzed via X-ray crystallography to confirm planarity and hydrogen-bonding networks, methods applicable here .
Q. What synthetic strategies are foundational for preparing this compound?
Synthesis typically involves:
- Cyclization : Formation of the tetrahydrobenzothiophene ring via Friedel-Crafts alkylation or thiophene ring closure under acidic conditions.
- Amide Coupling : Reaction of the carboxylic acid derivative with (3,5-difluorophenyl)methylamine using coupling agents like EDCI/HOBt.
- Fluorination : Electrophilic fluorination of intermediates using Selectfluor™ or DAST. These steps align with methods for analogous tetrahydrobenzothiophene carboxamides, where multi-step protocols achieve >70% yields .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR shifts)?
Contradictions arise from solvent effects, tautomerism, or dynamic processes. Methodological solutions include:
- Advanced NMR : 2D-COSY, NOESY, or -NMR to confirm substituent positions and coupling constants.
- X-ray Diffraction : Definitive structural assignment via single-crystal analysis, as demonstrated for related fluorophenyl-benzothiophene carboxamides .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to simulate NMR shifts, accounting for solvent dielectric constants.
Q. What strategies optimize regioselectivity during fluorination of intermediates?
Fluorination at the 3,5-positions requires precise control:
- Electrophilic Directing Groups : Use nitro or carbonyl groups to orient fluorination agents (e.g., -fluoropyridinium salts).
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., over-fluorination) by shortening reaction times.
- Post-Functionalization : Fluorinate pre-assembled scaffolds via Ullmann or Buchwald-Hartwig couplings, as seen in trifluoromethylphenyl derivatives .
Q. How can reaction byproducts (e.g., dimerization) be mitigated during amide coupling?
Common issues include activated ester dimerization or racemization. Solutions:
- Low-Temperature Coupling : Perform reactions at 0–5°C with slow reagent addition.
- Catalytic Additives : Use DMAP or HOAt to enhance coupling efficiency.
- Chromatographic Monitoring : Employ HPLC-MS to detect dimers early, as validated in multi-step syntheses of benzothiophene analogs .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Example Conditions |
|---|---|---|
| X-ray Crystallography | Confirm molecular geometry, H-bonding | Mo-Kα radiation, 100 K, SHELX refinement |
| -NMR | Resolve fluorine environments | 400 MHz, CDCl, TFA as internal standard |
| HRMS | Verify molecular formula | ESI+ mode, resolution <5 ppm error |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Impact on Yield/Selectivity | Optimized Condition |
|---|---|---|
| Solvent Polarity | Higher polarity reduces dimerization | DMF > DCM (for amide coupling) |
| Temperature | Lower temps favor kinetic control | 0°C for fluorination, 25°C for cyclization |
| Catalyst | DMAP increases coupling efficiency | 10 mol% DMAP with EDCI/HOBt |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
